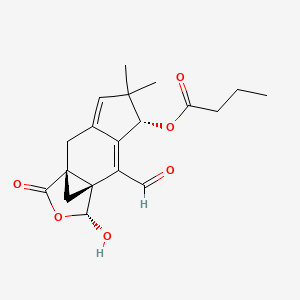

Sterelactone A

Description

Sterelactone A is a tetracyclic sesquiterpenoid belonging to the isolactarane class, first isolated from the mycelial cultures of Stereum sp. IBWF 01060 . Its structure features a five-membered core ring system with oxygenated functional groups, including aldehyde moieties, which are critical for its bioactivity . The compound exhibits broad-spectrum antifungal activity against plant pathogens such as Magnaporthe grisea, Fusarium graminearum, and Phytophthora infestans, with inhibitory effects on spore germination and mycelial growth . Structural elucidation via 2D NMR spectroscopy confirmed its unique tetracyclic framework, distinguishing it from other fungal metabolites in the Stereum genus .

Properties

Molecular Formula |

C19H22O6 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] butanoate |

InChI |

InChI=1S/C19H22O6/c1-4-5-12(21)24-14-13-10(6-17(14,2)3)7-18-9-19(18,11(13)8-20)16(23)25-15(18)22/h6,8,14,16,23H,4-5,7,9H2,1-3H3/t14-,16-,18-,19-/m1/s1 |

InChI Key |

YUHHFGZKLBFAJS-YCEFEEMOSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O |

Canonical SMILES |

CCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O |

Synonyms |

sterelactone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sterelactone A shares structural and functional similarities with other isolactarane-type sesquiterpenoids and related fungal metabolites. Below is a detailed comparison based on structural features, bioactivity, and mechanistic insights.

Sterelactones B, C, and D

- Structural Differences :

- Bioactivity: Compound Antifungal Activity (IC₅₀) Nematicidal Activity (IC₅₀) Key Functional Groups this compound 15–20 µM (vs. M. grisea) Not reported Aldehydes, oxygenated rings Sterelactone C 8–12 µM (vs. F. graminearum) Not reported 8-carbon side chain, aldehydes Sterelactone D 18–25 µM (vs. P. infestans) 100 µg/mL (vs. C. elegans) Shorter chain, hydroxyl groups Sterelactone C demonstrates superior antifungal potency, attributed to its extended hydrophobic side chain enhancing membrane interaction . Sterelactone D’s weak nematicidal activity (41.1% mortality at 200 µg/mL) correlates with its polar hydroxyl groups, which may reduce cellular penetration .

Drimane-Type Diterpenoids (Methoxylaricinolic Acid and Laricinolic Acid)

- Structural Contrast: These diterpenoids feature a drimane skeleton with carboxylic acid and methoxy groups, differing from this compound’s aldehyde-rich isolactarane backbone .

- Bioactivity :

Allyl Metabolites (Stereynes A and B)

- Structural Novelty: Stereynes represent a novel class of allyl-substituted metabolites with acetylene and nitrile groups, structurally unrelated to Sterelactones .

- Bioactivity: No direct antifungal activity reported; their biological role remains under investigation .

Mechanistic Insights and Structure-Activity Relationships

- Aldehyde Functionality : The masked dialdehyde structure in Sterelactones likely acts as a crosslinking agent, disrupting fungal cell wall integrity .

- Side Chain Length : Sterelactone C’s 8-carbon chain enhances lipophilicity, improving membrane interaction and antifungal efficacy .

- Oxygenation Patterns : Sterelactone D’s hydroxyl groups reduce bioactivity compared to this compound’s aldehydes, emphasizing the role of electrophilic groups in reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.